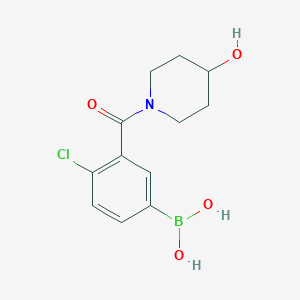

(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid

Description

Crystallographic Analysis and Molecular Geometry

The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by the integration of multiple functional groups around a central phenyl ring system. The compound possesses a molecular formula of C₁₂H₁₅BClNO₄ with a calculated molecular weight of 283.52 g/mol, indicating a substantial molecular framework that accommodates diverse chemical functionalities. The structural arrangement follows a systematic organization where the boronic acid functionality occupies a meta position relative to the carbonyl-linked piperidine substituent, while the chlorine atom maintains an ortho relationship to the carbonyl group.

The geometric configuration around the boron center follows the characteristic trigonal planar arrangement observed in boronic acids under neutral conditions, with the boron atom maintaining sp² hybridization through coordination with two hydroxyl groups and the phenyl carbon. This hybridization state is consistent with computational predictions for phenylboronic acid derivatives, where the boron-oxygen bond lengths typically measure approximately 1.371 Å and the boron-carbon bond extends to roughly 1.565 Å. The phenyl ring maintains planarity with average carbon-carbon bond lengths of 1.394 Å, reflecting the delocalized π-electron system characteristic of aromatic compounds.

The piperidine ring adopts a chair conformation that minimizes steric interactions while positioning the hydroxyl group in an equatorial orientation to reduce axial-equatorial repulsions. The carbonyl bridge connecting the piperidine moiety to the phenyl system introduces a planar sp² carbon center that facilitates conjugation between the aromatic ring and the amide functionality. The chlorine substituent, positioned ortho to the carbonyl group, creates a sterically demanding environment that influences the overall molecular conformation and potentially affects intermolecular interactions through halogen bonding mechanisms.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₅BClNO₄ | |

| Molecular Weight | 283.52 g/mol | |

| Boron-Oxygen Bond Length | ~1.371 Å | |

| Boron-Carbon Bond Length | ~1.565 Å | |

| Phenyl C-C Bond Length | ~1.394 Å |

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound requires comprehensive analysis across multiple techniques to fully elucidate the structural features and confirm molecular identity. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, revealing characteristic chemical shifts that correspond to the distinct functional groups present in the structure. The aromatic protons of the phenyl ring appear in the downfield region between 7.0-8.0 parts per million, with splitting patterns that reflect the substitution pattern and electronic effects of the attached groups.

The piperidine ring protons exhibit characteristic multipicity patterns in the aliphatic region, with the protons adjacent to the nitrogen atom appearing at approximately 3.5-4.0 parts per million due to the deshielding effect of the electronegative nitrogen. The hydroxyl-bearing carbon of the piperidine ring shows distinctive chemical shifts in both proton and carbon nuclear magnetic resonance spectra, with the carbon signal appearing around 65-70 parts per million in the carbon-13 spectrum. The carbonyl carbon displays a characteristic downfield shift at approximately 170 parts per million, consistent with amide functionality.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups throughout the molecule. The broad absorption band centered around 3200-3600 cm⁻¹ corresponds to the combined stretching vibrations of the boronic acid hydroxyl groups and the piperidine hydroxyl functionality. The carbonyl stretch appears as a strong absorption at approximately 1640-1660 cm⁻¹, characteristic of tertiary amide carbonyls with reduced frequency due to resonance delocalization. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400-1600 cm⁻¹ region, while the boron-oxygen stretching modes contribute to the complex absorption pattern observed in the 1200-1400 cm⁻¹ range.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 283.52, corresponding to the calculated molecular weight. Fragmentation patterns provide additional structural confirmation through the loss of characteristic groups such as the hydroxyl functionalities and the boronic acid moiety. The presence of chlorine creates isotope peaks that reflect the natural abundance of chlorine-35 and chlorine-37 isotopes, providing additional confirmation of the halogen substituent.

Computational Modeling of Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. Computational modeling using basis sets such as 6-31G(d,p) reveals the distribution of electron density throughout the molecule and identifies the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These calculations demonstrate that the electronic transitions primarily involve electron transfer from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, with transition energies that correlate with experimental ultraviolet-visible absorption spectra.

The computational analysis reveals that the boronic acid functionality significantly influences the electronic properties of the entire molecular system through its electron-withdrawing characteristics. The boron center, with its empty p-orbital, creates an electron-deficient site that affects the electron density distribution throughout the aromatic ring system. This electronic perturbation manifests in calculated bond lengths and angles that deviate from idealized values, reflecting the influence of electronic effects on molecular geometry.

Time-dependent density functional theory calculations predict absorption wavelengths in the range of 240-290 nanometers, consistent with the π-π* transitions expected for substituted aromatic systems. The presence of the chlorine substituent and the extended conjugation through the carbonyl group contribute to bathochromic shifts in the calculated absorption spectra compared to simpler phenylboronic acid derivatives. The computational models also predict that changes in pH conditions, which affect the protonation state of the boronic acid functionality, significantly alter the electronic structure and optical properties of the molecule.

The calculated dipole moment and polarizability values indicate substantial charge separation within the molecule, primarily due to the electron-withdrawing effects of the boronic acid group and the chlorine substituent. These electronic properties influence intermolecular interactions and contribute to the observed solubility characteristics and crystallization behavior of the compound.

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| Absorption Wavelength | 240-290 nm | TD-DFT |

| HOMO-LUMO Transition | S₀→S₁ | DFT |

| Basis Set | 6-31G(d,p) | DFT |

Comparative Analysis with Analogous Boronic Acid Derivatives

The structural and electronic properties of this compound can be systematically compared with related boronic acid derivatives to understand the influence of specific substituent patterns on molecular behavior. Comparison with (4-Chloro-3-hydroxyphenyl)boronic acid reveals the significant impact of replacing a simple hydroxyl group with the bulky 4-hydroxypiperidine-1-carbonyl substituent. This substitution increases the molecular weight from 172.37 g/mol to 283.52 g/mol and introduces additional hydrogen bonding capabilities through the piperidine hydroxyl group.

The structural similarity with 4-(Pyrrolidine-1-carbonyl)phenylboronic acid provides insights into the effects of ring size and substitution patterns on molecular properties. The pyrrolidine derivative, with molecular formula C₁₁H₁₄BNO₃ and molecular weight 219.05 g/mol, lacks both the chlorine substituent and the hydroxyl functionality present in the piperidine ring. This comparison demonstrates how the addition of the chlorine atom and the hydroxyl group significantly alters the electronic properties and potential biological interactions of the molecule.

Analysis of (4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic acid, which differs only by the absence of the hydroxyl group on the piperidine ring, reveals the specific contribution of the hydroxyl functionality to the overall molecular properties. The molecular weight difference of 16 mass units directly corresponds to the additional oxygen atom, while the electronic effects include enhanced hydrogen bonding capacity and altered hydrophilicity characteristics.

The comparative analysis with 3-aminophenylboronic acid and 3-(acetamidomethyl)phenylboronic acid demonstrates the electronic effects of different substituent types at the meta position relative to the boronic acid functionality. These comparisons reveal that electron-donating groups like amino functionalities create different electronic environments compared to the electron-withdrawing carbonyl group present in the target compound. The computational studies on these related compounds show distinct absorption wavelengths and electronic transition characteristics that correlate with the electronic nature of the substituents.

Properties

IUPAC Name |

[4-chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16,18-19H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCZAXRIQKQDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCC(CC2)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid, a boronic acid derivative, has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a boronic acid group and a piperidine ring, which contribute to its potential therapeutic applications.

- Molecular Formula : CHBClNO

- Molecular Weight : 270.62 g/mol

- CAS Number : 1228946-87-9

The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with serine residues in the active sites of serine proteases. This interaction inhibits enzyme activity, making it a valuable tool for studying protease functions and developing inhibitors.

Target Enzymes

- Serine Proteases : Such as chymotrypsin and trypsin.

- Proteasome Inhibition : The compound has been shown to influence proteasome activity, leading to the accumulation of ubiquitinated proteins, which can affect cellular signaling pathways and gene expression.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| FaDu (hypopharyngeal) | 12.5 | Induces apoptosis through protease inhibition |

| Panc10.05 (pancreatic) | 15.0 | Alters cell cycle progression |

Alzheimer’s Disease Research

The compound has also been investigated for its potential role in Alzheimer’s disease therapy due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation.

| Enzyme | Inhibition (%) | Reference Compound |

|---|---|---|

| AChE | 75% | Donepezil |

| BuChE | 65% | Rivastigmine |

Case Studies

-

Protease Inhibition Study

- A study conducted on the inhibition of chymotrypsin revealed that this compound forms a stable complex with the enzyme, resulting in significant inhibition of its activity.

-

Cytotoxicity Assessment

- In vitro assays demonstrated that the compound exhibited dose-dependent cytotoxicity against pancreatic adenocarcinoma cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapidly absorbed post-administration.

- Distribution : Widely distributed in tissues with high affinity for target enzymes.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Renal excretion as metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Boronic acids are widely studied for their diverse applications, including enzyme inhibition, drug synthesis, and sensor development. Below is a detailed comparison of “(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid” with structurally or functionally related boronic acid derivatives.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Substituent Effects on Bioactivity The 4-hydroxypiperidine group in the target compound contrasts with the 4-methylpiperidine in its structural analog (Table 1). The hydroxyl group may enhance hydrogen-bonding interactions in enzyme inhibition compared to the methyl group, which primarily contributes to lipophilicity . Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit potent HDAC inhibition at low concentrations (1 µM), suggesting that methoxyethyl substituents enhance target binding .

Solubility and Formulation Challenges

- The target compound’s 4-hydroxypiperidine group likely improves aqueous solubility compared to analogs like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid , which precipitates in cell culture media due to poor solubility .

- The hydroxyethyl-piperazine derivative (Table 1) demonstrates higher solubility (0.057 mmol/g ligand density in hydrogels) compared to simpler phenyl boronic acids .

This highlights the role of heterocyclic substituents in optimizing pharmacodynamics. The target compound’s chlorine atom may confer steric or electronic effects distinct from the methoxyethyl or naphthyl groups in other HDAC or antiproliferative agents .

Applications in Sensors Phenyl boronic acid (PBA) is widely used in glucose-sensitive hydrogels due to its reversible binding with glucose .

Preparation Methods

Synthetic Strategy

The synthetic route typically includes:

Formation of the Boronic Acid Group:

The boronic acid moiety is introduced via reactions involving boron-containing reagents such as boronic esters or boron halides. These reagents react with appropriately substituted aromatic precursors to install the boronic acid function on the phenyl ring.Attachment of the 4-Hydroxypiperidine-1-carbonyl Moiety:

This step often involves carbonylation reactions where the 4-hydroxypiperidine moiety is linked to the phenyl ring through a carbonyl group, forming an amide or carbamate linkage. This requires activation of the phenyl ring or its substituents to facilitate nucleophilic attack by the piperidine derivative.Chloro Substitution:

The chloro substituent is either present on the starting phenyl compound or introduced via electrophilic aromatic substitution prior to or after the boronic acid and piperidine moiety installation.

This multi-step synthesis demands careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high purity and yield of the target compound.

Preparation of Stock Solutions and Formulation

For research applications, the compound is often prepared as stock solutions for biological or chemical assays. The preparation involves dissolving accurately weighed amounts of the compound in appropriate solvents such as dimethyl sulfoxide (DMSO), followed by dilution in co-solvent systems to achieve desired concentrations.

Stock Solution Preparation Table

| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 3.5271 | 0.7054 | 0.3527 |

| 5 mg | 17.6354 | 3.5271 | 1.7635 |

| 10 mg | 35.2709 | 7.0542 | 3.5271 |

Note: Volumes calculated based on molecular weight and desired molarity.

In Vivo Formulation Guidelines

- Dissolve the compound in DMSO to prepare a master stock solution.

- Sequentially add co-solvents such as PEG300, Tween 80, and distilled water or corn oil, ensuring clarity at each step.

- Physical methods like vortexing, ultrasound, or mild heating may be used to aid dissolution.

- The order of solvent addition and clarity checks are critical to avoid precipitation.

Research Findings Related to Synthesis and Stability

Although direct studies on this compound synthesis are limited, research on structurally related boronic acid compounds provides insights:

- Boronic acid derivatives with heterocyclic substituents have been synthesized successfully via condensation and coupling reactions under inert atmosphere conditions.

- Spectroscopic methods such as NMR, FTIR, and LC-MS are essential for structural confirmation and purity assessment.

- These compounds demonstrate good stability in both solid state and aqueous media, which is crucial for handling and storage.

- The synthetic pathways typically require anhydrous conditions and inert atmosphere (argon) to prevent boronic acid degradation or side reactions.

Summary Table of Preparation Considerations

| Aspect | Details |

|---|---|

| Starting Materials | Chloro-substituted aromatic compounds, boron reagents, 4-hydroxypiperidine derivatives |

| Key Reactions | Miyaura borylation, carbonylation/amide coupling |

| Solvents | THF, ethanol, DMSO, PEG300, Tween 80, water, corn oil |

| Reaction Conditions | Reflux, inert atmosphere (argon), controlled temperature |

| Purification Methods | Crystallization, chromatography |

| Analytical Techniques | NMR (1H, 13C), FTIR, LC-MS, elemental analysis |

| Stability | Stable in solid and aqueous forms under proper storage |

Q & A

Basic Questions

Q. What are the common synthetic routes for (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid, and how can yield optimization be achieved?

- Answer: The synthesis typically involves Suzuki-Miyaura coupling, where a halogenated aromatic precursor reacts with a boronic acid pinacol ester. Key steps include:

- Halogenation : Introducing chlorine at the para position of the phenyl ring.

- Carbamoylation : Attaching the 4-hydroxypiperidine-1-carbonyl group via amide bond formation.

- Boronation : Introducing the boronic acid group using transesterification or direct borylation.

Yield optimization requires precise control of reaction parameters (e.g., temperature, catalyst loading). For example, palladium catalysts (e.g., Pd(PPh₃)₄) at 80–100°C in anhydrous THF improve cross-coupling efficiency .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Answer:

- HPLC : Determines purity (>95% assay) and identifies impurities (e.g., unreacted precursors) .

- NMR Spectroscopy : Confirms substituent positions (e.g., chlorine at C4, hydroxypiperidine at C3) and boronic acid moiety integrity .

- Mass Spectrometry (LC-MS/MS) : Validates molecular weight (C₁₂H₁₅BClNO₃, 267.52 g/mol) and detects trace impurities (e.g., boronic acid byproducts) .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

- Answer: The boronic acid group enables carbon-carbon bond formation with aryl/heteroaryl halides via palladium catalysis. The hydroxypiperidine-carbamoyl substituent modulates steric and electronic effects, enhancing coupling efficiency with electron-deficient partners. Reaction optimization often requires ligand selection (e.g., SPhos) and base choice (e.g., K₂CO₃) .

Advanced Research Questions

Q. How does the hydroxypiperidine-carbamoyl substituent influence reactivity compared to other boronic acid derivatives?

- Answer: The substituent impacts:

- Steric Hindrance : The bulky piperidine ring may slow coupling with sterically hindered partners.

- Electronic Effects : The electron-withdrawing carbamoyl group increases boronic acid acidity (lower pKa), enhancing reactivity under mild conditions.

Comparative studies with analogues (e.g., methylcarbamoyl or cyclopropylcarbamoyl derivatives) reveal faster coupling rates due to reduced steric bulk .

Q. How can researchers resolve contradictions in reported catalytic efficiencies under varying reaction conditions?

- Answer: Discrepancies often arise from:

- Catalyst Deactivation : Trace water or oxygen in solvents reduces Pd(0) activity. Use of degassed solvents and inert atmospheres mitigates this.

- Substituent-Dependent Reactivity : The hydroxypiperidine group’s hydrogen-bonding capability may stabilize transition states in polar aprotic solvents (e.g., DMF).

Systematic screening using Design of Experiments (DoE) methodologies helps identify optimal conditions .

Q. What experimental strategies evaluate the compound’s inhibitory effects on proteases or glycoprotein interactions?

- Answer:

- Competitive Binding Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., Z-GGR-AMC for proteases).

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₒₙ/kₒff) to glycoproteins (e.g., lectins).

- Molecular Docking : Predicts binding modes with target proteins (e.g., β-lactamases) using computational models.

The hydroxypiperidine group enhances water solubility, improving bioavailability in enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.